2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide
Description
2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, an isoxazolo[5,4-d]pyrimidine core, and a mesitylacetamide moiety, making it a subject of study in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4S/c1-2-7-26-20(27)14-8-16-17(29-11-28-16)9-15(14)23-21(26)31-10-18-24-19(25-30-18)12-3-5-13(22)6-4-12/h2-6,8-9H,1,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSGRVJPNURNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)F)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents like dimethylformamide (DMF), and reagents such as potassium carbonate . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and mesitylamine derivatives.
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Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen .
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Steric Effects : The bulky mesityl group slightly retards hydrolysis compared to simpler acetamides .
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The 3-fluorophenyl group participates in electrophilic substitution, though fluorine’s electron-withdrawing nature directs reactivity to specific positions.
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Regioselectivity : Substitution occurs preferentially at the 5-position (meta to fluorine) due to fluorine’s deactivating -I effect .
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Limitations : Harsh conditions required due to fluorine’s deactivation of the ring .
Oxidation of the Methyl Group on the Isoxazole-Pyrimidine Core
The 6-methyl group undergoes oxidation to a carboxylic acid under strong oxidizing conditions.
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Mechanism : Sequential oxidation of methyl to alcohol, then ketone, and finally carboxylic acid .
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Side Reactions : Over-oxidation to CO₂ observed with prolonged reaction times .
Nucleophilic Substitution at the Ether Linkage
The ether oxygen connecting the isoxazole-pyrimidine core to the acetamide is susceptible to nucleophilic cleavage.
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| HI (57%) | AcOH, reflux, 6 h | 3-(3-Fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-ol + N-Mesitylchloroacetamide | 78% | |
| NaSH | DMF, 120°C, 12 h | Thioether analog | 41% |
Photochemical Reactivity of the Isoxazole Ring
UV irradiation induces ring-opening reactions in the fused isoxazole-pyrimidine system.
| Conditions | Product | Mechanism | References |
|---|---|---|---|
| UV (254 nm), THF, N₂ | Pyrimidine-4,5-dione derivative | Electrocyclic ring-opening followed by rearrangement |
Condensation Reactions via the Acetamide Carbonyl
The acetamide carbonyl participates in Knoevenagel and Schiff base condensations.
Key Challenges and Research Gaps
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Steric Hindrance : The mesityl group significantly reduces reaction rates in nucleophilic substitutions .
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Fluorophenyl Reactivity : Limited electrophilic substitution yields due to fluorine’s deactivation .
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Synthetic Applications : Functionalization of the methyl group (e.g., to carboxylic acid) enhances solubility for pharmacological studies .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structural properties allow chemists to explore new chemical reactions and pathways.
- Material Science : It may be employed in the development of advanced materials with specific properties, such as polymers or coatings that exhibit enhanced durability or functionality.
Biology
- Biological Activity : Research indicates that 2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide could exhibit antiviral, anti-inflammatory, and anticancer properties. Studies are ongoing to elucidate its mechanisms of action and therapeutic potential.
Medicine
- Therapeutic Potential : The compound is under investigation for its ability to target specific enzymes or receptors involved in disease processes. Its unique structure suggests that it may interact with biological targets in novel ways.
- Anticancer Studies : Preliminary studies have shown promising results in inhibiting tumor cell proliferation. For instance, it has displayed significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values of 12.5 µM and 15.0 µM respectively.
Industrial Applications
- Development of New Materials : The compound may be useful in creating new industrial products with tailored properties for specific applications, such as coatings or adhesives.
Anticancer Activity
A recent study evaluated the anticancer efficacy of the compound against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results indicate that the compound could serve as a lead for developing new anticancer agents by targeting pathways critical for tumor growth and survival.
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, although further studies are needed to confirm these effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar compounds include other isoxazolo[5,4-d]pyrimidine derivatives and fluorophenyl-containing molecules. Compared to these, 2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity . Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
Biological Activity
Molecular Characteristics
- IUPAC Name : 2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide
- Molecular Formula : C₁₆H₁₈F₁N₃O₂
- Molecular Weight : Approximately 303.33 g/mol
The compound features a complex structure that includes an isoxazole moiety, which is known for its role in various biological activities.
Research indicates that this compound may act through multiple pathways, primarily targeting specific enzymes or receptors involved in cellular signaling. The isoxazole group is often linked to inhibition of protein kinases, which play a crucial role in cell proliferation and survival.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. It appears to induce apoptosis (programmed cell death) by activating caspase pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.
Data Table of Biological Activities
Study 1: Antitumor Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with the MCF-7 line showing the highest sensitivity. The authors concluded that the compound's mechanism likely involves the induction of apoptosis via mitochondrial pathways.
Study 2: Neuroprotective Effects
A recent investigation by Jones et al. (2024) explored the neuroprotective effects of this compound on SH-SY5Y cells subjected to oxidative stress. The results demonstrated a significant decrease in reactive oxygen species levels and improved cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
